
4-Bromo-1-chloro-6-methoxy-3-methyl-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-chloro-6-methoxy-3-methylisoquinoline is a heterocyclic aromatic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. The presence of bromine, chlorine, methoxy, and methyl groups on the isoquinoline ring makes this compound unique and potentially useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-chloro-6-methoxy-3-methylisoquinoline typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a methoxy-methylisoquinoline precursor. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure selective substitution at the desired positions on the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
4-Bromo-1-chloro-6-methoxy-3-methylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-1-chloro-6-methoxy-3-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound may have potential as a lead compound in drug discovery, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-bromo-1-chloro-6-methoxy-3-methylisoquinoline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to bind selectively to certain biological molecules, influencing their function.
類似化合物との比較
Similar Compounds
- 4-Bromo-3-chloro-6-methoxyquinoline
- 4-Bromo-6-chloro-8-methoxyquinoline
- 7-Bromo-4-chloro-6-methylquinoline
Uniqueness
4-Bromo-1-chloro-6-methoxy-3-methylisoquinoline is unique due to the specific positions of the bromine, chlorine, methoxy, and methyl groups on the isoquinoline ring. This unique arrangement can result in different chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C11H9BrClNO |
|---|---|
分子量 |
286.55 g/mol |
IUPAC名 |
4-bromo-1-chloro-6-methoxy-3-methylisoquinoline |
InChI |
InChI=1S/C11H9BrClNO/c1-6-10(12)9-5-7(15-2)3-4-8(9)11(13)14-6/h3-5H,1-2H3 |
InChIキー |
OFFWIQXRKQFJFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=CC(=C2)OC)C(=N1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



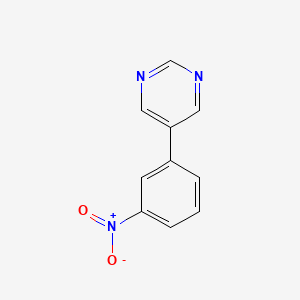

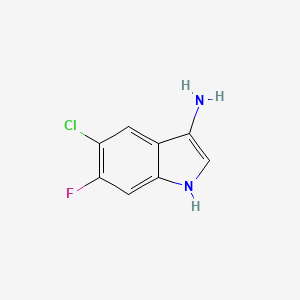
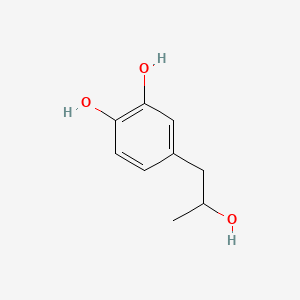
![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)

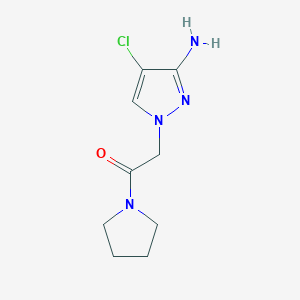

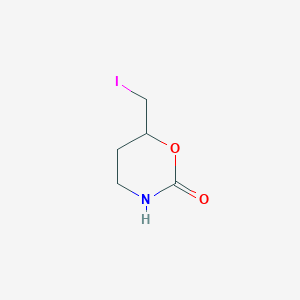
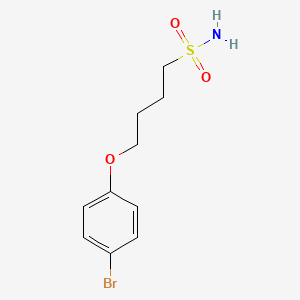
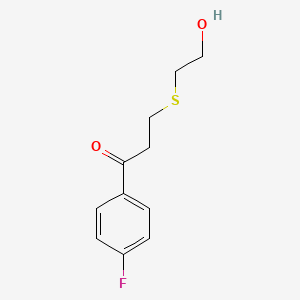

![2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)
